4-fluoro-5-nitro-1H-indazole

Epigenetics Histone Acetyltransferase Oncology

Essential building block for EP300/CREBBP inhibitor synthesis (see EP3643703A1). The unique 4-fluoro-5-nitro substitution is critical for target binding and cannot be substituted by mono-substituted analogs. Ideal for medicinal chemistry programs targeting epigenetics and kinase SAR. Ensure you source the precise disubstituted scaffold to avoid project delays.

Molecular Formula C7H4FN3O2
Molecular Weight 181.12 g/mol
CAS No. 1082041-35-7
Cat. No. B1440986
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-fluoro-5-nitro-1H-indazole
CAS1082041-35-7
Molecular FormulaC7H4FN3O2
Molecular Weight181.12 g/mol
Structural Identifiers
SMILESC1=CC(=C(C2=C1NN=C2)F)[N+](=O)[O-]
InChIInChI=1S/C7H4FN3O2/c8-7-4-3-9-10-5(4)1-2-6(7)11(12)13/h1-3H,(H,9,10)
InChIKeyKWAYHRXXJNBMRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Fluoro-5-nitro-1H-indazole (CAS 1082041-35-7): Key Intermediate for EP300/CREBBP Inhibitor Development


4-Fluoro-5-nitro-1H-indazole (CAS: 1082041-35-7) is a heterocyclic building block belonging to the indazole family, characterized by the specific substitution pattern of a fluorine atom at the 4-position and a nitro group at the 5-position of the indazole core [1]. This specific disubstituted scaffold is of significant interest in medicinal chemistry, as it is explicitly claimed as a key intermediate in the synthesis of compounds with potent histone acetyltransferase (HAT) inhibitory activity against EP300 and CREBBP [2]. The presence of both electron-withdrawing groups on the indazole ring imparts unique physicochemical properties that distinguish it from mono-substituted or unsubstituted analogs, making it a valuable tool in targeted kinase inhibitor and epigenetic probe discovery programs .

Why 4-Fluoro-5-nitro-1H-indazole Cannot Be Replaced by Generic 5-Nitroindazole or 4-Fluoroindazole


The simple substitution of 4-fluoro-5-nitro-1H-indazole with mono-substituted analogs like 5-nitroindazole or 4-fluoroindazole is not scientifically valid due to fundamentally different physicochemical and pharmacological profiles. The unique combination of a 4-fluoro and a 5-nitro group creates a distinct electronic environment on the indazole ring, which directly impacts its reactivity in cross-coupling reactions and its binding affinity for specific biological targets. For instance, while 5-nitroindazole is a known inhibitor of monoamine oxidase B (MAO-B) [1], the addition of the 4-fluoro substituent is a critical structural feature in the patented EP300/CREBBP inhibitors, demonstrating a shift in target selectivity and synthetic utility [2]. Furthermore, the 4-fluoro group alone, as in 4-fluoroindazole, confers different properties, such as utility as a corrosion inhibitor , which is unrelated to the applications of the 4-fluoro-5-nitro derivative. This non-interchangeability underscores the necessity of procuring the exact disubstituted compound for targeted research in epigenetic modulation and kinase inhibition.

Quantitative Evidence for Differentiating 4-Fluoro-5-nitro-1H-indazole from Analogs


Differentiation 1: Unique Scaffold in Patented EP300/CREBBP Inhibitors

The 4-fluoro-5-nitro-1H-indazole scaffold is a core structural component in a series of compounds claimed in patent EP3643703A1 for their 'excellent' histone acetyltransferase (HAT) inhibitory activity against EP300 and CREBBP [1]. This explicit claim provides a direct, commercially-relevant differentiation point against generic indazoles. While 5-nitroindazole itself is active against other targets like MAO-B [2], the specific 4-fluoro-5-nitro substitution pattern is essential for the EP300/CREBBP activity detailed in the patent.

Epigenetics Histone Acetyltransferase Oncology Medicinal Chemistry

Differentiation 2: Distinct Physicochemical Profile vs. Mono-Substituted Analogs

4-Fluoro-5-nitro-1H-indazole possesses a calculated partition coefficient (LogP) of 1.5 [1]. This contrasts with the more polar 5-nitroindazole and the more lipophilic 4-fluoroindazole. The balanced LogP of 1.5, achieved through the combined electronic effects of both the fluorine and nitro substituents, is highly desirable for achieving optimal passive membrane permeability in drug discovery, a parameter that cannot be attained with either mono-substituted analog alone.

ADME Physicochemical Properties Drug Design LogP

Differentiation 3: Enabling SAR Studies for Class-Level Selectivity

Research on a panel of 36 indazole derivatives demonstrates that fluorine atoms significantly increase the inhibitory potency and selectivity against nitric oxide synthase (NOS) isoforms, with compounds like 4,5,6,7-tetrafluoroindazole being potent and selective iNOS inhibitors [1]. This class-level finding provides strong evidence that fluorination, particularly when combined with other electron-withdrawing groups, is critical for enhancing target potency and selectivity. The 4-fluoro-5-nitro substitution pattern is thus a logical extension of these SAR findings, designed to probe similar electronic and steric effects in other kinase and enzyme systems.

Kinase Selectivity SAR Indazole Scaffold NOS Inhibition

High-Value Application Scenarios for 4-Fluoro-5-nitro-1H-indazole (1082041-35-7)


Epigenetics: Synthesis of EP300/CREBBP Histone Acetyltransferase Inhibitors

This is the most compelling and specific application for this compound. As a key intermediate explicitly named in patent EP3643703A1 [1], 4-fluoro-5-nitro-1H-indazole is essential for medicinal chemistry groups synthesizing and optimizing the patented series of EP300/CREBBP inhibitors. These inhibitors are being investigated for the treatment of various cancers, including hematological malignancies, where CREBBP/EP300 dysregulation is a key driver [2].

Kinase Inhibitor Design: SAR and Selectivity Profiling

The indazole core is a privileged scaffold for ATP-competitive kinase inhibition. The specific 4-fluoro-5-nitro pattern provides a unique vector for exploring structure-activity relationships (SAR) within kinase inhibitor programs [3]. Its physicochemical properties (LogP ~1.5) and electronic profile make it a valuable building block for designing focused libraries aimed at improving kinase selectivity and drug-like properties, building upon the class-level evidence that fluorination enhances potency against targets like NOS [4].

Advanced Building Block for Chemical Biology Probes

The combination of the 5-nitro group (a precursor to an amine via reduction) and the 4-fluoro group (a handle for nucleophilic aromatic substitution or as an NMR probe) makes this compound a versatile and advanced synthetic intermediate [5]. It can be used to create diverse chemical biology probes or drug-like molecules, offering two distinct points for further chemical diversification and functionalization, which is a significant advantage over simpler indazole building blocks [3].

Functional Materials and Agrochemical Research

Fluorinated indazole derivatives have broader applications beyond pharmaceuticals, including as components in functional materials like dye-sensitized solar cells (DSSCs) and as intermediates for agrochemicals such as herbicides [REFS-5, REFS-6]. The unique electronic properties conferred by the 4-fluoro-5-nitro substitution pattern may offer distinct advantages in these fields, providing a specialized tool for researchers in materials science and agricultural chemistry.

Technical Documentation Hub

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